molecular formula C21H24N2O3 B6570047 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946369-29-5

2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B6570047
CAS RN: 946369-29-5
M. Wt: 352.4 g/mol
InChI Key: OYPOYEQHWXLCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as MPAQ, is an organophosphorus compound with a broad range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including those involving biochemistry, physiology, and pharmacology. MPAQ has been studied extensively in recent years and has been found to have a number of unique properties and potential applications.

Scientific Research Applications

2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a wide range of scientific research applications. One of the most common uses is as a model compound for studying the structure and function of proteins and enzymes. 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in the development of new drugs. Additionally, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been used in studies of cell signaling pathways, as well as in studies of the molecular mechanisms of diseases.

Mechanism of Action

2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is an organophosphorus compound that acts as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide increases the amount of acetylcholine in the body, which can have a number of effects. For example, increased levels of acetylcholine can lead to increased muscle contraction, increased heart rate, and increased blood pressure.
Biochemical and Physiological Effects
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to have a number of biochemical and physiological effects. In studies of the pharmacokinetics and pharmacodynamics of drugs, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to increase the absorption, distribution, and elimination of drugs in the body. Additionally, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to increase the activity of certain enzymes, as well as to increase the production of certain hormones. In animal studies, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to increase heart rate and blood pressure, as well as to increase the activity of the central nervous system.

Advantages and Limitations for Lab Experiments

2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a number of advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be readily obtained from chemical suppliers. However, there are a few limitations to using 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in laboratory experiments. For example, it is a relatively toxic compound, and it can be difficult to accurately measure its concentration in solution. Additionally, it can be difficult to control the amount of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide that is absorbed by the body.

Future Directions

The potential future directions for research involving 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide are numerous. One potential direction is to further study the pharmacokinetics and pharmacodynamics of drugs in order to better understand how 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide affects drug absorption, distribution, and elimination. Additionally, further research could be conducted to understand the molecular mechanisms of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide-induced changes in cell signaling pathways. Additional research could also be conducted to further understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, as well as to explore potential therapeutic applications of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide. Finally, further research could be conducted to explore potential new synthesis methods for 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, as well as to explore potential new uses for 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in laboratory experiments.

Synthesis Methods

2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can be synthesized in a few different ways. The most common method is to react 2-methylphenol with 1,2,3,4-tetrahydroquinolin-7-yl acetamide in the presence of an acid catalyst. This reaction produces 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in a yield of about 85%. Other methods of synthesis include the reaction of 2-methylphenol with a mixture of acetyl chloride and 1,2,3,4-tetrahydroquinolin-7-yl acetamide, and the reaction of 1,2,3,4-tetrahydroquinolin-7-yl acetamide with 2-chloromethylphenol.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-21(25)23-12-6-8-16-10-11-17(13-18(16)23)22-20(24)14-26-19-9-5-4-7-15(19)2/h4-5,7,9-11,13H,3,6,8,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYEQHWXLCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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